![molecular formula C22H25N3O3 B5670858 4-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]-1-oxaspiro[4.5]decan-2-one](/img/structure/B5670858.png)
4-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]-1-oxaspiro[4.5]decan-2-one
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Overview
Description
The introduction to "4-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]-1-oxaspiro[4.5]decan-2-one" focuses on its belonging to a broader class of compounds known for intricate structures and potential biological activities. This exploration is foundational for understanding the compound's significance in scientific research.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridin-2-one derivatives, which are structurally related to the compound of interest, involves novel reactions that employ microwave irradiation in ethylene glycol, highlighting a convenient operation and the accessibility of starting materials (Tu et al., 2007). This method underscores a broader synthetic approach that could be applicable to the synthesis of "4-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]-1-oxaspiro[4.5]decan-2-one".
Molecular Structure Analysis
While specific details on the molecular structure analysis of this compound are not directly available, related research on imidazo[1,2-a]pyridines and similar derivatives provides insights into their complex structures through synthetic pathways and potential conformational studies (Tu et al., 2007). These analyses contribute to understanding the molecular framework and structural intricacies of the compound .
Chemical Reactions and Properties
Investigations into the chemical reactions of imidazo[1,2-a]pyridine derivatives often reveal their reactivity under various conditions, leading to the formation of novel compounds. This reactivity is essential for elucidating the compound's chemical behavior and potential applications in various fields (Khalifa et al., 2017).
Physical Properties Analysis
The physical properties of such complex molecules, including solubility, melting point, and crystalline structure, are crucial for their manipulation and application in scientific research. While specific data for "4-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]-1-oxaspiro[4.5]decan-2-one" are not provided, related studies on similar compounds offer a foundation for understanding these attributes.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for further chemical modifications, are central to comprehending the versatility and applications of "4-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]-1-oxaspiro[4.5]decan-2-one". Research into imidazo[1,2-a]pyridines and their derivatives highlights these aspects, contributing to a comprehensive understanding of the compound's chemical behavior (Khalifa et al., 2017).
properties
IUPAC Name |
4-(2-phenyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)-1-oxaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-19-13-16(22(28-19)10-5-2-6-11-22)21(27)25-12-9-17-18(14-25)24-20(23-17)15-7-3-1-4-8-15/h1,3-4,7-8,16H,2,5-6,9-14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCXDMRONPPVCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(CC(=O)O2)C(=O)N3CCC4=C(C3)NC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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